

4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Fluoro-3-(trifluoromethyl)benzonitrile
Cat. No.:	B1295485

[Get Quote](#)

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of **4-Fluoro-3-(trifluoromethyl)benzonitrile**, a key fluorinated building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

4-Fluoro-3-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile featuring both a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.^[1] Its trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in derivative compounds, which is highly desirable in drug design.^{[1][2]}

Table 1: Physicochemical Properties of **4-Fluoro-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
Molecular Formula	C ₈ H ₃ F ₄ N	[1] [3] [4]
Molecular Weight	189.11 g/mol	[1] [3] [4]
CAS Number	67515-59-7	[1] [3] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	66 - 70 °C	[1] [4]
Boiling Point	195 °C	[1]
Density	1.4 g/cm ³	[1] [4]
Solubility	Insoluble in water. Soluble in common organic solvents.	[3] [5]
Synonyms	5-Cyano-2-fluorobenzotrifluoride	[1] [4] [6]

Synthesis and Experimental Protocols

The synthesis of **4-Fluoro-3-(trifluoromethyl)benzonitrile** is a multi-step process. One common pathway involves the diazotization of a substituted aniline followed by cyanation.

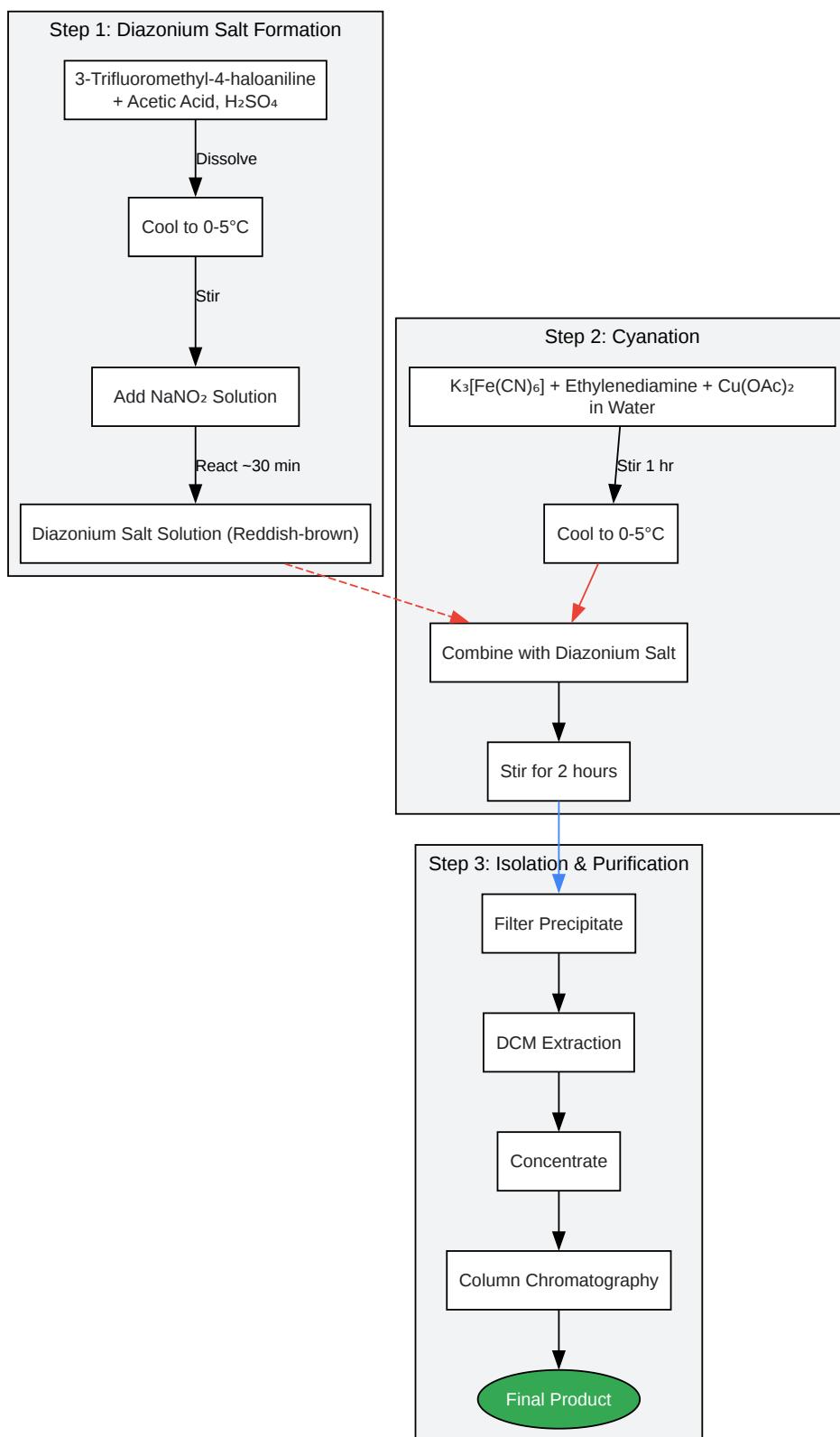
Experimental Protocol: Synthesis via Diazotization of 3-Trifluoromethyl-4-haloaniline[8]

This protocol outlines a laboratory-scale synthesis starting from 3-trifluoromethyl-4-haloaniline.

Step 1: Preparation of the Diazonium Salt Solution

- Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of gently heated glacial acetic acid.
- Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to form a dark yellow solution.

- Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms.
- Slowly add (over ~30 minutes) 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste. A reddish-brown diazonium salt solution will form.
- Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. This solution is used directly in the next step.


Step 2: Cyanation Reaction

- In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.
- Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.
- Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.
- Slowly add the previously prepared diazonium salt solution to the catalyst mixture over approximately 1 hour.
- Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.

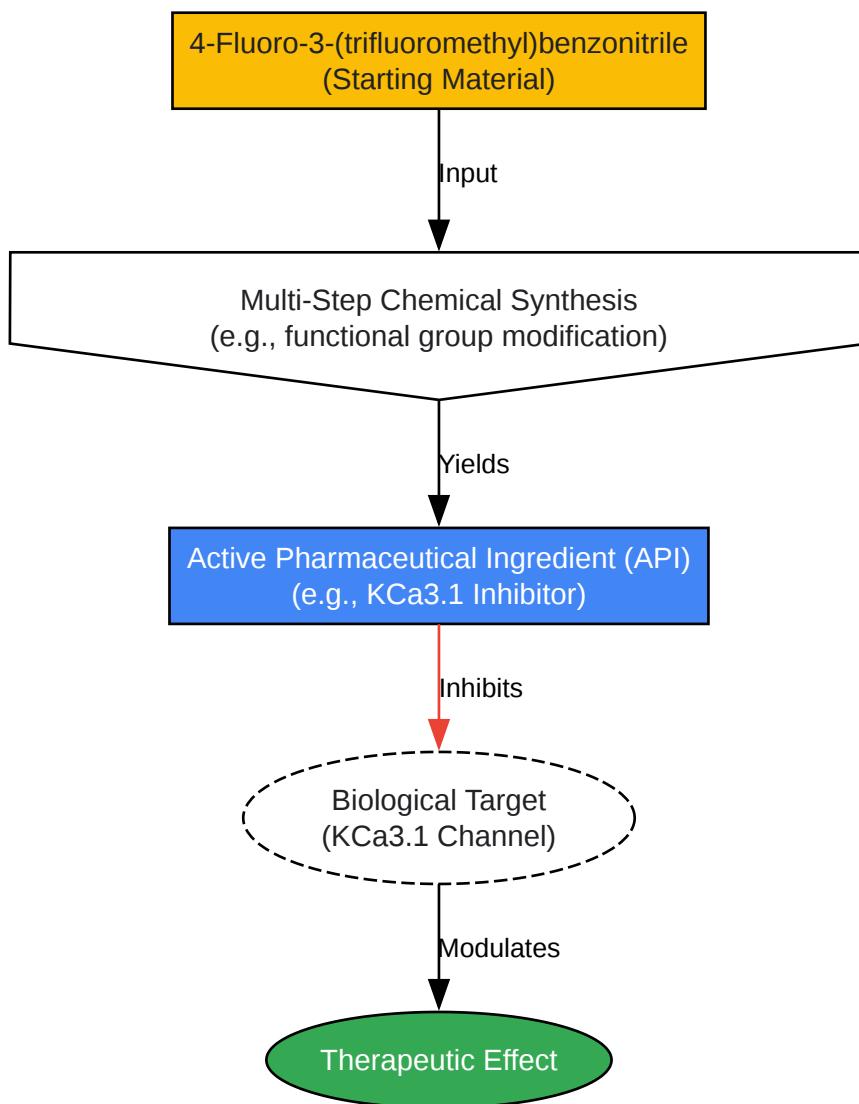
Step 3: Product Isolation and Purification

- Filter the reaction mixture to collect the precipitate.
- Wash the solid precipitate with dichloromethane and collect the organic phase.
- Extract the aqueous phase twice with a 1/3 volume of dichloromethane.
- Combine all organic phases and concentrate under reduced pressure.
- Purify the crude product via column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to yield pure **4-Fluoro-3-(trifluoromethyl)benzonitrile**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **4-Fluoro-3-(trifluoromethyl)benzonitrile**.


Applications in Research and Development

This compound is a crucial intermediate in synthesizing a range of biologically active molecules.[\[1\]](#)

- Pharmaceutical Development: It serves as a foundational scaffold for creating novel therapeutics, including anti-inflammatory agents, anti-cancer drugs, and potassium channel inhibitors.[\[1\]](#)[\[7\]](#) Its structure is a component of molecules designed to interact with specific biological targets. For example, it has been used to prepare inhibitors of the KCa3.1 potassium channel, which is a target for various diseases.[\[7\]](#)
- Agrochemicals: The unique electronic properties imparted by the fluorine substituents make it a valuable precursor for effective pesticides and herbicides.[\[1\]](#)
- Materials Science: It is also employed in the development of advanced polymers and coatings where its properties contribute to enhanced performance.[\[1\]](#)

Conceptual Role in Drug Development

The diagram below illustrates the logical relationship of using **4-Fluoro-3-(trifluoromethyl)benzonitrile** as a starting material to synthesize a targeted drug molecule, such as a KCa3.1 potassium channel inhibitor.

[Click to download full resolution via product page](#)

Caption: Role as a building block in targeted drug synthesis.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzonitrile is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[4][8][9]

Table 2: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	Warning	[8]
Hazard Statements	H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[4][8][10]
Precautionary Statements (Prevention)	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.	[6][9][10]
Precautionary Statements (Response)	P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][10]

Storage	Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2 - 8 °C.	[1][9]
Disposal	P501: Dispose of contents/container to an approved waste disposal plant.	[9]

Engineering Controls: Use only in a chemical fume hood.[4] Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[4] First Aid: In case of exposure, follow standard first-aid measures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 [chemicalbook.com]
- 4. 4-Fluoro-3-(trifluoromethyl)benzonitrile | CAS#:67515-59-7 | Chemsoc [chemsoc.com]
- 5. chembk.com [chembk.com]
- 6. 4-Fluoro-3-(trifluoromethyl)benzonitrile | 67515-59-7 | TCI AMERICA [tcichemicals.com]
- 7. Page loading... [guidechem.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. synquestlabs.com [synquestlabs.com]

- To cite this document: BenchChem. [4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295485#4-fluoro-3-trifluoromethyl-benzonitrile-chemical-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com